N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide
Description
N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide is a synthetic small molecule characterized by a benzoxazine core substituted with a cyclopropyl group, a 2-thienylmethyl moiety, and a carboxamide functional group.
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-oxo-N-(thiophen-2-ylmethyl)-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C17H16N2O3S/c20-16-10-22-15-8-11(3-6-14(15)18-16)17(21)19(12-4-5-12)9-13-2-1-7-23-13/h1-3,6-8,12H,4-5,9-10H2,(H,18,20) |
InChI Key |
XPHOPAPMJBSLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylamine, 2-thienylmethyl chloride, and a benzo[b][1,4]oxazine precursor under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Features
The compound shares a benzoxazine scaffold with analogs like UNC6934 and LEM-14 but differs in the substituent attached to the benzyl group. Key structural distinctions include:
The 2-thienylmethyl group in the target compound introduces an aromatic heterocycle (thiophene), which may alter π-π stacking interactions compared to the pyrimidine carbamate in UNC6934 and LEM-13. This substitution could influence binding affinity, selectivity, and metabolic stability .
Target Specificity and Mechanism
- UNC6934 : Binds to the PWWP1 domain of NSD2 , disrupting chromatin-protein interactions and inhibiting NSD2-driven oncogenic pathways. It shows weak activity against NSD1/3, suggesting selectivity for NSD2 .
- LEM-14 : Targets the catalytic domain of NSD2 , exhibiting potent antitumor activity in multiple myeloma and acute lymphoblastic leukemia (ALL) models .
- The thienyl group may reduce hydrogen-bonding capacity (compared to pyrimidine carbamate), possibly altering binding kinetics .
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: UNC6934 has 2 hydrogen bond donors and 6 acceptors, contributing to its solubility and target engagement . The target compound’s thienyl group lacks hydrogen-bonding donors, which may reduce solubility but improve membrane permeability.
- Rotatable Bonds : UNC6934 has 6 rotatable bonds, impacting conformational flexibility . The target compound’s rotatable bond count is likely similar, though steric effects from the thienyl group could restrict flexibility.
- Antitumor Activity: UNC6934 and LEM-14 demonstrate efficacy in hematological malignancies, with IC₅₀ values in the nanomolar range . The target compound’s activity remains uncharacterized, but structural differences suggest divergent potency or selectivity profiles.
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